1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene
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Overview
Description
1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene is an organic compound featuring a naphthalene core substituted with two pyrrolidin-1-ylmethyl groups at the 1 and 4 positions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have bioactive properties .
Action Environment
The introduction of electron-donating substituent to the central phenylene ring and the introduction of electron-withdrawing substituent to the end of the conjugated system can efficiently improve its solubility, give rise to red-shift of maximum absorption and emission wavelength .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene typically involves the reaction of 1,4-bis(chloromethyl)naphthalene with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete substitution of the chlorine atoms with pyrrolidin-1-yl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced naphthalene derivatives.
Substitution: The pyrrolidin-1-yl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(morpholin-4-ylmethyl)naphthalene: Similar structure but with morpholine groups instead of pyrrolidine.
1,4-Bis(piperidin-1-ylmethyl)naphthalene: Contains piperidine groups instead of pyrrolidine.
1,4-Bis(azepan-1-ylmethyl)naphthalene: Features azepane groups instead of pyrrolidine.
Uniqueness
1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene is unique due to the presence of pyrrolidine groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[4-(pyrrolidin-1-ylmethyl)naphthalen-1-yl]methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-2-8-20-18(16-22-13-5-6-14-22)10-9-17(19(20)7-1)15-21-11-3-4-12-21/h1-2,7-10H,3-6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKVXBJXTXGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C3=CC=CC=C23)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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